molecular formula C30H32N2O3 B2589432 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide CAS No. 313661-20-0

4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Cat. No.: B2589432
CAS No.: 313661-20-0
M. Wt: 468.597
InChI Key: WWVJJIYQPQXYSD-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phthalimide moiety, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the phthalimide intermediate: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide moiety.

    Alkylation: The phthalimide intermediate is then alkylated with a suitable alkyl halide to introduce the butyl group.

    Coupling with tert-butylbenzamide: The alkylated phthalimide is then coupled with tert-butylbenzamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide: shares structural similarities with other compounds containing phthalimide and tolyl groups.

    N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide: This compound lacks the tert-butyl group but retains the phthalimide and tolyl moieties.

    4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: This compound lacks the p-tolyl group but retains the tert-butyl and phthalimide moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3/c1-21-11-17-24(18-12-21)31(27(33)22-13-15-23(16-14-22)30(2,3)4)19-7-8-20-32-28(34)25-9-5-6-10-26(25)29(32)35/h5-6,9-18H,7-8,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVJJIYQPQXYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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